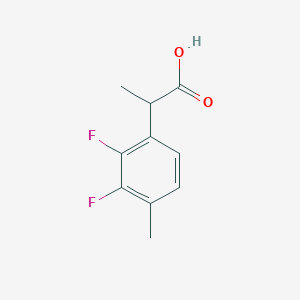
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and a propyl group attached to a dihydropyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-pyridone with propylamine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for 5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the dihydropyridinone ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-amino-3-azido-1-propyl-1,2-dihydropyridin-2-one, while oxidation with hydrogen peroxide would produce 5-nitro-3-bromo-1-propyl-1,2-dihydropyridin-2-one.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one: This compound has a similar structure but with a methyl group instead of a propyl group.
5-Amino-3-bromo-1-hexyl-1,2-dihydropyridin-2-one: This compound features a hexyl group in place of the propyl group.
Uniqueness
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group may influence its solubility, reactivity, and interaction with biological targets compared to its methyl and hexyl analogs.
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-propylpyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-11-5-6(10)4-7(9)8(11)12/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
CKQQEGHFYBPLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=C(C1=O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
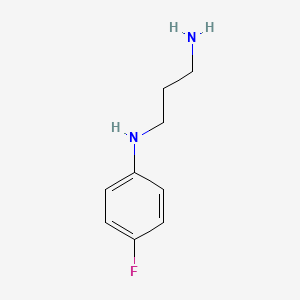
![4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B13060137.png)
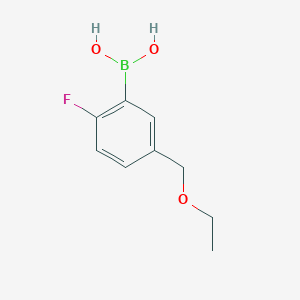
![6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13060154.png)

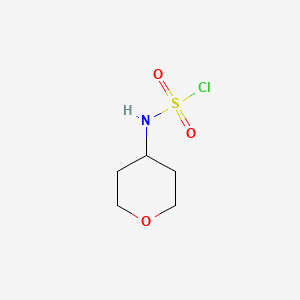
![Tert-butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13060166.png)
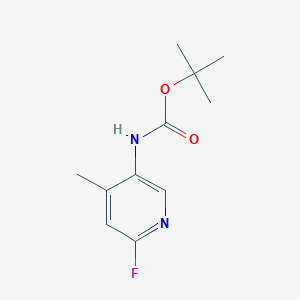
![2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13060171.png)
![tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13060175.png)
![3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13060182.png)
![4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione](/img/structure/B13060184.png)
